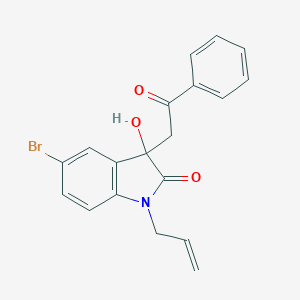![molecular formula C27H21NO3 B214678 3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B214678.png)
3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, naphthylmethyl halides, and phenylacetyl chloride. The reactions may involve:
Friedel-Crafts Acylation: This step introduces the phenylacetyl group to the indole ring.
Nucleophilic Substitution: The naphthylmethyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidized Derivatives: Quinones, hydroxy derivatives.
Reduced Derivatives: Alcohols, amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding:
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Therapeutic Agents: Potential use in developing treatments for various diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin, serotonin.
Naphthylmethyl Compounds: Compounds like naphthalene derivatives.
Phenylethyl Compounds: Compounds like phenylethylamine.
Uniqueness
Structural Complexity: The combination of indole, naphthylmethyl, and phenylethyl groups makes it unique.
Biological Activity: Its specific biological activities may differ from other similar compounds.
Properties
Molecular Formula |
C27H21NO3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-phenacylindol-2-one |
InChI |
InChI=1S/C27H21NO3/c29-25(20-10-2-1-3-11-20)17-27(31)23-15-6-7-16-24(23)28(26(27)30)18-21-13-8-12-19-9-4-5-14-22(19)21/h1-16,31H,17-18H2 |
InChI Key |
UGGQVFFERSIVNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1-butyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214595.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214596.png)
![5-bromo-3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214601.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214602.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214604.png)

![5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214607.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214608.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214610.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214612.png)
![4-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214614.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214616.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214617.png)
![2-{3-HYDROXY-2-OXO-3-[(3Z)-2-OXO-4-PHENYLBUT-3-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE](/img/structure/B214619.png)
